molecular formula C24H42O7 B13787372 O-stearoyl l-ascorbate CAS No. 51222-59-4

O-stearoyl l-ascorbate

Cat. No.: B13787372
CAS No.: 51222-59-4
M. Wt: 442.6 g/mol
InChI Key: UWOOMFJLKNMGRW-SIKLNZKXSA-N
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Description

O-stearoyl l-ascorbate, also known as 6-O-stearoyl l-ascorbate, is a lipophilic derivative of l-ascorbic acid (vitamin C). This compound is commercially used in various industries, particularly in food and cosmetics, due to its fat-soluble antioxidant properties. It is designed to overcome the limitations of l-ascorbic acid, such as its instability and water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-stearoyl l-ascorbate is synthesized through the esterification of l-ascorbic acid with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: O-stearoyl l-ascorbate primarily undergoes oxidation and hydrolysis reactions. The oxidation process involves the formation of free radicals, which can further react with other molecules, leading to the formation of lipid peroxides .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

O-stearoyl l-ascorbate is unique due to its lipophilic nature, which enhances its solubility in fats and oils. This property distinguishes it from other derivatives of l-ascorbic acid, such as:

Biological Activity

O-stearoyl L-ascorbate, also known as stearoyl ascorbate, is a lipophilic derivative of L-ascorbic acid (vitamin C) that has garnered attention for its diverse biological activities. This compound exhibits unique properties due to its amphiphilic nature, which enhances its ability to penetrate cellular membranes and exert various biochemical effects. This article delves into the biological activities of this compound, focusing on its antioxidative properties, anticancer effects, and applications in food systems.

Chemical Structure and Properties

This compound is formed by esterification of the hydroxyl group at the 6-position of L-ascorbic acid with stearic acid. This modification increases the lipophilicity of the compound, facilitating its absorption and bioavailability in biological systems. The structural formula can be represented as follows:

C22H42O6\text{C}_{22}\text{H}_{42}\text{O}_6

Antioxidative Properties

One of the primary biological activities of this compound is its antioxidative capability. It acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation in various biological systems.

Table 1: Comparison of Antioxidative Activity

CompoundAntioxidative Activity (n)Reference
This compound2
L-ascorbic acid1
Ascorbyl palmitate1

The stoichiometry of radical trapping indicates that this compound can trap two radicals per molecule, demonstrating superior antioxidative efficiency compared to its parent compound, L-ascorbic acid.

Anticancer Effects

Research has shown that this compound possesses significant anticancer properties. A study focused on cervical cancer cells (HeLa) demonstrated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis. The mechanism involves:

  • Increased ROS Generation : this compound enhances ROS levels, leading to oxidative stress that triggers apoptotic pathways.
  • Cell Cycle Interference : The compound induces cell cycle arrest at the sub-G0/G1 phase.
  • Modulation of Membrane Fluidity : Changes in membrane permeability and fluidity were noted, further contributing to its cytotoxic effects.

Case Study: HeLa Cell Line

In a controlled experiment, HeLa cells were treated with varying concentrations of this compound (0 to 300 µM). The results indicated a significant decrease in cell viability, confirmed by MTT assays and flow cytometry analysis:

Concentration (µM)Cell Viability (%)
0100
5090
10075
15060
20040
30020

These findings underscore the potential use of this compound as an anticancer agent.

Applications in Food Systems

This compound is also utilized in food technology due to its antioxidative properties. It helps in preserving food quality by preventing oxidative degradation of lipids and maintaining color stability during storage.

Table 2: Efficacy in Food Preservation

Food MatrixTreatmentEffect on Lipid Oxidation
Minced Rabbit MeatThis compound (0.1%)Reduced TBARS levels
ControlNoneIncreased TBARS levels

The application of this compound in food products has been shown to enhance oxidative stability without compromising sensory qualities.

Properties

CAS No.

51222-59-4

Molecular Formula

C24H42O7

Molecular Weight

442.6 g/mol

IUPAC Name

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] octadecanoate

InChI

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(27)30-23-21(28)24(29)31-22(23)19(26)18-25/h19,22,25-26,28H,2-18H2,1H3/t19-,22+/m0/s1

InChI Key

UWOOMFJLKNMGRW-SIKLNZKXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O

Origin of Product

United States

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